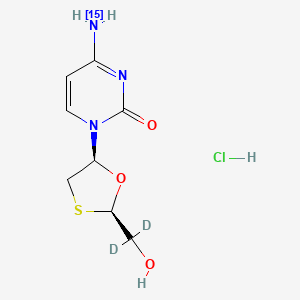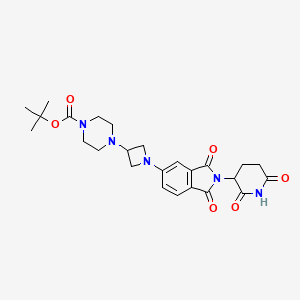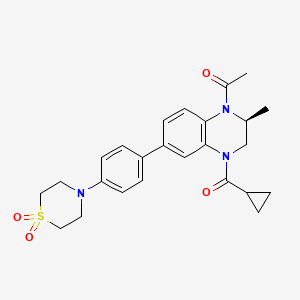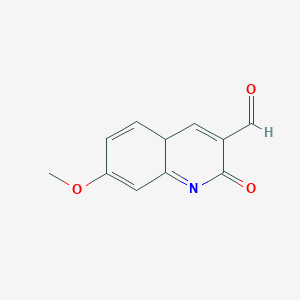
Antifungal agent 81
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 81 is a potent compound known for its excellent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, making it a valuable asset in the treatment of fungal infections. This compound is particularly effective against Valsa mali, a pathogen responsible for significant agricultural losses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 81 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups that enhance its antifungal properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the initial synthesis steps.
Continuous Flow Systems: These systems are employed for the functionalization and purification steps, ensuring consistent quality and high throughput.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: Antifungal agent 81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents such as chlorine or bromine.
Major Products Formed:
科学的研究の応用
Antifungal agent 81 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: Researchers use this compound to study the biological pathways involved in fungal infections and to develop new therapeutic strategies.
Medicine: this compound is being investigated for its potential use in treating various fungal infections in humans and animals.
Industry: It is used in the agricultural industry to protect crops from fungal pathogens, thereby reducing losses and improving yield.
作用機序
Antifungal agent 81 exerts its effects by targeting specific components of the fungal cell. The primary mechanism involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits the activity of enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Interference with Nucleic Acid Synthesis: The compound also interferes with the synthesis of nucleic acids, preventing the replication and growth of fungal cells.
類似化合物との比較
Antifungal agent 81 is unique in its structure and mechanism of action. it can be compared to other antifungal agents such as:
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, and are used to treat invasive fungal infections.
Polyenes: These compounds bind to ergosterol and form pores in the fungal cell membrane, leading to cell death.
Uniqueness: this compound stands out due to its broad spectrum of activity and its ability to target multiple pathways within the fungal cell
特性
分子式 |
C21H16Cl2N4O2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+ |
InChIキー |
RSTIHMVMNIKPBR-BJMVGYQFSA-N |
異性体SMILES |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl |
正規SMILES |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)



![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)


